REACTION_CXSMILES
|
[P:1](=[O:5])([OH:4])([OH:3])[OH:2].[NH2:6][C:7]([NH2:9])=[O:8]>>[P:1]([OH:5])([OH:4])([OH:3])=[O:2].[NH2:6][C:7]([NH2:9])=[O:8] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is crystalline at room temperature
|
Type
|
TEMPERATURE
|
Details
|
a slight heating
|
Type
|
CUSTOM
|
Details
|
at 60°-90°C
|
Type
|
TEMPERATURE
|
Details
|
to be vigorously cooled in view of the exothermic reaction which
|
Type
|
WAIT
|
Details
|
The reaction is accomplished after a few seconds
|
Name
|
|
Type
|
product
|
Smiles
|
P(=O)(O)(O)O.NC(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |